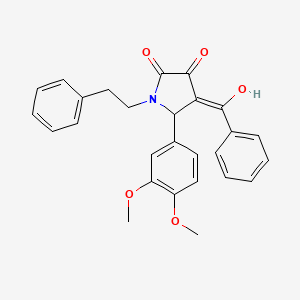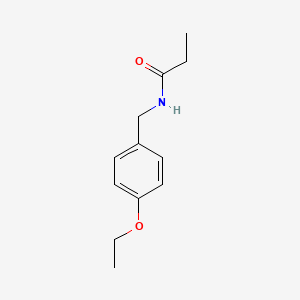![molecular formula C15H20ClNO B5327349 4-[(Z)-2-chloro-3-phenylprop-2-enyl]-2,6-dimethylmorpholine](/img/structure/B5327349.png)
4-[(Z)-2-chloro-3-phenylprop-2-enyl]-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Z)-2-chloro-3-phenylprop-2-enyl]-2,6-dimethylmorpholine is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a morpholine ring substituted with a 2-chloro-3-phenylprop-2-enyl group and two methyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-2-chloro-3-phenylprop-2-enyl]-2,6-dimethylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylmorpholine and (Z)-2-chloro-3-phenylprop-2-enyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
4-[(Z)-2-chloro-3-phenylprop-2-enyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-[(Z)-2-chloro-3-phenylprop-2-enyl]-2,6-dimethylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[(Z)-2-chloro-3-phenylprop-2-enyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-[(Z)-2-chloro-3-phenylprop-2-enyl]-2,6-dimethylmorpholine: shares structural similarities with other morpholine derivatives, such as 2,6-dimethylmorpholine and 4-phenylmorpholine.
Other Compounds: Compounds like 4-[(Z)-2-chloro-3-phenylprop-2-enyl]-2,6-dimethylpiperidine also exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the (Z)-2-chloro-3-phenylprop-2-enyl group, which imparts distinct chemical and biological properties compared to other morpholine derivatives.
特性
IUPAC Name |
4-[(Z)-2-chloro-3-phenylprop-2-enyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-12-9-17(10-13(2)18-12)11-15(16)8-14-6-4-3-5-7-14/h3-8,12-13H,9-11H2,1-2H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDSBYQCFVMZDE-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C/C(=C/C2=CC=CC=C2)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE](/img/structure/B5327267.png)

![2-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol](/img/structure/B5327280.png)
![N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide](/img/structure/B5327281.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide](/img/structure/B5327291.png)
![ethyl (2Z)-2-[(2-acetyloxyphenyl)methylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327299.png)
![4-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]pyrimidin-2-amine](/img/structure/B5327301.png)
![(2E)-5-[(2-chlorophenyl)methyl]-2-[(Z)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one](/img/structure/B5327306.png)
![3-cyclopropyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327314.png)
![N-[4-({3-[2-(aminocarbonothioyl)hydrazono]butyl}sulfonyl)phenyl]acetamide](/img/structure/B5327321.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5327331.png)

![1-{1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE](/img/structure/B5327366.png)

